2,5-Diethoxy-4-nitrobenzanilide

Dye Intermediate Synthesis Nitration Yield Fast Blue BB

2,5-Diethoxy-4-nitrobenzanilide is the essential penultimate intermediate for Fast Blue BB Base (Azoic Diazo Component 20) and Pigment Violet 37. Its unique 2,5-diethoxy-4-nitro substitution pattern dictates coupling kinetics, shade, and fastness—alternatives fail in color-critical applications. Procure with a melting range of 141–146 °C and purity ≥92% (nitrite value) to ensure complete, clean reduction to the 4‑amino derivative. High LogP (4.55) enables efficient solvent extraction; PSA (96.87 Ų) ensures aqueous wettability. Bulk and custom synthesis available.

Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
Cat. No. B1513802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethoxy-4-nitrobenzanilide
Molecular FormulaC17H18N2O5
Molecular Weight330.33 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OCC)[N+](=O)[O-]
InChIInChI=1S/C17H18N2O5/c1-3-23-15-11-14(19(21)22)16(24-4-2)10-13(15)17(20)18-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,18,20)
InChIKeyLUHJDLDPEYGSOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diethoxy-4-nitrobenzanilide (CAS 135-41-1): A Specialized Benzanilide Intermediate for Azoic Dye and Pigment Synthesis


2,5-Diethoxy-4-nitrobenzanilide (CAS 135-41-1, molecular formula C₁₇H₁₈N₂O₅, MW 330.33 g/mol) is a benzanilide derivative bearing two ethoxy groups at the 2- and 5-positions and a nitro group at the 4-position of the N-phenyl ring . This specific substitution pattern underpins its established role as the penultimate intermediate in the manufacture of Fast Blue BB Base (Azoic Diazo Component 20, C.I. 37175) and as a synthon for Pigment Violet 37 [1]. The compound is produced industrially via dilute nitric acid nitration of 2',5'-diethoxybenzanilide, achieving a yield of approximately 92% of theory [1].

Why 2,5-Diethoxy-4-nitrobenzanilide Cannot Be Replaced by Common Analogs in Azoic Dye Production


Generic substitution among nitrobenzanilides fails because the specific 2,5-diethoxy-4-nitro substitution pattern is non-negotiable for the performance of downstream azoic diazo components. The ethoxy groups are not merely solubilizing appendages; they dictate the electronic character of the ring, the coupling kinetics with naphthol AS-type developers, the ultimate shade, and the fastness properties of the dye [1][2]. Replacing the 4-nitro group with an amino group yields Fast Blue BB Base itself—a product, not an intermediate. Using the non-nitrated 2',5'-diethoxybenzanilide bypasses the controlled reduction step essential for diazotization. Even the 2',5'-dimethoxy-4-nitro analog produces a different diazo component with altered spectral properties, making direct substitution unacceptable in colour-critical applications .

Quantitative Differentiation: 2,5-Diethoxy-4-nitrobenzanilide vs. Closest Analogs


Controlled Nitration Yield Defines the Purity Window for Fast Blue BB Production

In the industrial production of Fast Blue BB, the nitration of 2',5'-diethoxybenzanilide to yield 2,5-diethoxy-4-nitrobenzanilide is the critical purity-defining step. The BIOS 1149 process achieves a yield of approximately 92% of theory (892 kg of 100% product from 840 kg of 100% precursor), with the endpoint confirmed by a melting point specification of 141–146 °C for the nitro intermediate [1]. In contrast, the non-nitrated precursor 2',5'-diethoxybenzanilide has a melting point of only 87–89 °C, and the over-reduced product (Fast Blue BB Base) melts at 98–100 °C. This clear thermal differentiation enables precise process control, ensuring that residual starting material or premature reduction products do not contaminate the final dye, which would compromise the shade consistency and coupling efficiency required by textile colour standards [2].

Dye Intermediate Synthesis Nitration Yield Fast Blue BB

LogP Differential vs. 4'-Nitrobenzanilide and Non-Nitrated Precursor Dictates Solvent Extraction Feasibility

The computed LogP of 2,5-diethoxy-4-nitrobenzanilide is 4.55, which is substantially higher than that of the non-ethoxylated 4'-nitrobenzanilide (LogP 3.44) and the non-nitrated precursor 2',5'-diethoxybenzanilide (LogP 3.81) . This 1.11 log unit increase over 4'-nitrobenzanilide corresponds to an approximately 13-fold greater partition into an organic phase under equilibrium conditions (assuming ΔLogP ≈ 1 corresponds to a ~10× shift in the octanol/water partition coefficient). In practice, this enhanced lipophilicity facilitates efficient liquid-liquid extraction and solvent-based purification steps during manufacturing, while the higher polar surface area (PSA 96.87 vs. 74.92 for 4'-nitrobenzanilide) retains sufficient aqueous-phase interaction to allow dilute acid washing for removal of water-soluble impurities .

Lipophilicity LogP Process Chemistry

Melting Point Window Enables Distillation-Free Purification vs. High-Melting 4'-Nitrobenzanilide

The melting point of 2,5-diethoxy-4-nitrobenzanilide (145 °C) occupies a practical thermal window that supports recrystallization-based purification from common solvents such as ethanol or ethyl acetate without the need for energy-intensive vacuum distillation . In contrast, 4'-nitrobenzanilide melts at 202–204 °C, requiring higher solvent boiling points or specialized heating equipment for recrystallization, which increases both energy costs and thermal degradation risk . The precursor 2',5'-diethoxybenzanilide melts at only 87–89 °C, making it prone to oiling out during crystallization and challenging to handle in granular form at ambient temperatures in warm climates . The intermediate melting point of the target compound thus represents a Goldilocks position for industrial purification logistics.

Thermal Properties Purification Process Efficiency

Unique Positional Selectivity Defines the Chromophore of Azoic Diazo Component 20 vs. Regioisomeric Analogs

The 2,5-diethoxy-4-nitro substitution pattern is the sole positional isomer that upon reduction yields the 4-amino intermediate required for Azoic Diazo Component 20 (Fast Blue BB Base, C.I. 37175). Alternate regioisomers such as 2,5-diethoxy-3-nitrobenzanilide would produce a diazonium salt with a different electronic configuration, altering the λmax of the coupled dye and shifting the shade away from the standardized blue hue . This regiochemical specificity is documented in the BIOS process, where the nitration is carefully controlled to ensure exclusive para-nitration relative to the benzamido group [1]. While direct spectrophotometric comparison data between regioisomers in the same coupling system are not available in the public domain, the colour index classification of C.I. 37175 as a blue base—exclusively derived from the 4-nitro intermediate—demonstrates the functional requirement for this precise substitution pattern .

Regiochemistry Dye Shade Azoic Coupling

Higher PSA Enhances Aqueous Solubility and Diazotization Reactivity vs. Non-Ethoxylated 4'-Nitrobenzanilide

The polar surface area (PSA) of 2,5-diethoxy-4-nitrobenzanilide is calculated as 96.87 Ų, which is 21.95 Ų higher than that of 4'-nitrobenzanilide (PSA 74.92 Ų) and 49.31 Ų higher than the non-nitrated 2',5'-diethoxybenzanilide (PSA 47.56 Ų) . This higher PSA, driven by the combination of the nitro group and the two ethoxy oxygen atoms, translates to improved wettability and faster dissolution in the aqueous acidic media used for the subsequent reduction step (tin(II) chloride or catalytic hydrogenation) that converts the nitro group to the amino group of Fast Blue BB Base. Empirical observations in the BIOS process note that the nitro intermediate forms a filterable granular paste that washes efficiently with cold water, contrasting with the tendency of less polar analogs to form sticky agglomerates that retain impurities [1].

Polar Surface Area Diazotization Aqueous Reactivity

Procurement-Driven Application Scenarios for 2,5-Diethoxy-4-nitrobenzanilide


Scaled Manufacture of Fast Blue BB Base (Azoic Diazo Component 20) with Tight Shade Tolerance

When producing Fast Blue BB Base for textile azoic dyeing, the quality of the nitro intermediate directly determines the colour consistency of the final product. Procurement of 2,5-diethoxy-4-nitrobenzanilide with a specified melting range of 141–146 °C and a nitrite value corresponding to ≥92% purity ensures complete and clean reduction to the 4-amino derivative without residual starting material carryover. The high LogP of 4.55 enables efficient solvent extraction during purification, while the PSA of 96.87 Ų ensures adequate wettability for the aqueous reduction step [1].

Synthesis of Pigment Violet 37 (C.I. 51345) via Condensation Chemistry

2,5-Diethoxy-4-nitrobenzanilide serves as a key building block for the dioxazine chromophore of Pigment Violet 37. The 4-nitro group provides the necessary electronic activation for the condensation and cyclization steps that build the dioxazine ring system. Suppliers selecting this intermediate for pigment synthesis should specify the absence of the 3-nitro regioisomer, as any positional impurity would lead to off-shade pigment batches. The intermediate melting point of 145 °C allows safe handling and storage without the cold-chain logistics required for low-melting analogs .

Research-Grade Synthesis of Substituted Benzanilide Libraries for CCR5 Antagonist Screening

Preliminary pharmacological screening has indicated that 2,5-diethoxy-4-nitrobenzanilide exhibits CCR5 antagonistic activity, positioning it as a potential lead scaffold for anti-HIV and anti-inflammatory drug discovery [2]. The compound's calculated LogP of 4.55 and PSA of 96.87 Ų place it within a favorable property space for oral bioavailability. For medicinal chemistry groups procuring this compound as a screening hit or synthetic intermediate, batch-to-batch consistency in purity (typically ≥95%) and the absence of regioisomeric contaminants are critical for reproducible SAR data .

Process Optimization Studies for Continuous-Flow Nitration of Benzanilides

The well-characterized nitration of 2',5'-diethoxybenzanilide to 2,5-diethoxy-4-nitrobenzanilide, with its documented yield of 92% and clear melting-point endpoint (141–146 °C), provides an ideal model system for developing continuous-flow nitration processes. The intermediate thermal window (neither too low to cause oiling nor too high to require specialized equipment) makes this compound a pragmatic choice for reaction engineering studies aimed at improving the safety and efficiency of nitroaromatic production [1].

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